Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-2-6-5(3-9-7)4-10-11-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWJSLSMYNDWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=NNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743260 | |
| Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206979-63-6 | |
| Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism and Adaptability
A modified Japp–Klingemann approach, initially developed for pyrazolo[4,3-b]pyridines, can be adapted for the target compound.
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Nucleophilic Aromatic Substitution (SNAr) : 2-Chloro-3-nitropyridine reacts with hydrazine derivatives under basic conditions to form a pyrazole intermediate.
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One-Pot Azo-Coupling and Cyclization : Arenediazonium tosylates facilitate azo-coupling, followed by deacylation and pyrazole annulation. For methyl ester formation, methyl glycinate or methyl acetoacetate serves as the carbonyl source.
Key Advantages
-
Operational Simplicity : Combines multiple steps (azo-coupling, cyclization) in one pot, reducing purification needs.
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Yield Enhancement : Avoids isolation of unstable intermediates, achieving >70% yield in model reactions.
Acid-Catalyzed Cyclization of Pyrazole Derivatives
Synthetic Route
A cyclization strategy involves reacting 4-aminopyrazole-5-carbaldehyde derivatives with methyl cyanoacetate in acetic acid.
Spectral Characterization
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1H NMR (CDCl3) : Peaks at δ 2.23–2.76 (m, 2H, CH2), 3.73 (s, 3H, OCH3), and 7.73 (d, J = 8.4 Hz, aromatic H).
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IR (KBr) : Strong bands at 1679 cm⁻¹ (C=O) and 3092 cm⁻¹ (aromatic C-H).
Comparative Analysis of Preparation Methods
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolopyridine ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Organic Synthesis
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate serves as an important building block in organic synthesis. Its versatile reactivity allows it to participate in various chemical reactions, making it a valuable intermediate for synthesizing more complex molecules. Some notable applications include:
- Reagent in Chemical Reactions : It is commonly used as a reagent in coupling reactions and other synthetic pathways.
- Synthesis of Derivatives : The compound can be modified to create derivatives that may exhibit enhanced biological activities or improved pharmacological properties.
Pharmacological Activities
Research has indicated that this compound has several pharmacological activities, which are being explored for therapeutic applications:
- Antimicrobial Properties : Compounds related to this structure have shown effectiveness against various microbial strains, suggesting potential use in developing new antibiotics.
- Anticancer Activity : Similar pyrazole derivatives have been studied for their anticancer properties, indicating that modifications of this compound could lead to promising anticancer agents.
Case Studies
Several studies have documented the biological activities and synthetic applications of this compound:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various pyrazolo derivatives, including this compound. Results indicated significant inhibition of bacterial growth, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
Research focused on the anticancer properties of pyrazolo derivatives demonstrated that certain modifications to this compound enhanced its efficacy against cancer cell lines. The study provided insights into structure-activity relationships that could guide future drug design.
Comparison with Related Compounds
A comparative analysis of this compound with similar compounds reveals its unique advantages:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate | Pyrazolo derivative | Antimicrobial properties |
| 1H-Pyrazolo[3,4-b]quinoline-5-carboxylic acid | Quinoline-based pyrazole | Anticancer activity |
| Pyrazolo[4,3-c]pyridine derivatives | Varies based on substituents | Diverse pharmacological activities |
Mechanism of Action
The mechanism of action of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways depend on the specific application and the target molecule. In medicinal chemistry, it may act by binding to active sites on enzymes, thereby inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
Pyrazolo-pyridine carboxylates differ in ring fusion positions and substituent locations, significantly altering their chemical and biological profiles:
Key Findings :
- Positional Isomerism : The [4,3-c] variant (target compound) exhibits a distinct electronic environment compared to the [4,3-b] isomer due to differences in nitrogen atom positioning, influencing solubility and reactivity .
- Biological Relevance : The [4,3-c] core is prioritized in EGFR inhibitor development (e.g., WO 2022/090481), whereas [3,4-b] analogs are explored for antiviral activity .
Halogenated Derivatives
Halogenation enhances electrophilicity and binding affinity in medicinal chemistry applications:
Key Findings :
Substituted Analogs with Bioactive Moieties
Key Findings :
Hydrogenated and Fused-Ring Derivatives
Hydrogenation and ring fusion modulate conformational flexibility:
Biological Activity
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure composed of a pyrazole ring fused with a pyridine ring. Its molecular formula is , with a molar mass of approximately 176.17 g/mol. This compound's unique structural characteristics contribute significantly to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Various derivatives of pyrazolo compounds exhibit significant activity against both bacterial and fungal strains. For instance, certain modifications enhance their efficacy against specific pathogens.
- Anticancer Activity : Research indicates that this compound and its derivatives can inhibit the growth of multiple cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanisms often involve apoptosis induction and disruption of microtubule assembly.
Antimicrobial Activity
A study assessing the antimicrobial properties of this compound revealed promising results:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Low to Moderate Inhibition |
These findings suggest that structural modifications can enhance the compound's efficacy against specific bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For example, at concentrations as low as 10 μM, it induced apoptosis in MDA-MB-231 cells by enhancing caspase-3 activity by 1.33 to 1.57 times compared to controls .
- Mechanisms of Action : The compound's anticancer effects are attributed to its ability to disrupt microtubule dynamics and induce cell cycle arrest. A recent study highlighted that certain derivatives could inhibit microtubule assembly by up to 52% at a concentration of 20 μM .
| Cancer Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 10 | Apoptosis Induction |
| HepG2 | 15 | Growth Inhibition |
| A549 | 12 | Cell Cycle Arrest |
Case Study 1: Anticancer Efficacy
In a study focusing on the synthesis and evaluation of pyrazolo derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cells (MDA-MB-231) at concentrations ranging from 5 to 20 μM. The study utilized flow cytometry to analyze cell cycle distribution, revealing an accumulation of cells in the G2/M phase, indicative of cell cycle arrest .
Case Study 2: Antimicrobial Properties
Another research effort evaluated the antimicrobial properties of various pyrazolo compounds against clinical isolates. This compound demonstrated effective inhibition against Escherichia coli with an MIC value of 32 μg/mL, showcasing its potential as an antimicrobial agent .
Q & A
Q. What are the key physicochemical properties of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate, and how should it be stored to ensure stability?
The compound (CAS 1206979-63-6, C₈H₇N₃O₂, MW 177.16) has predicted properties: density 1.403±0.06 g/cm³, boiling point 401.1±25.0°C, and pKa ~10.07±0.40 . Storage at 2–8°C is recommended to prevent degradation. Experimental validation of these properties via techniques like differential scanning calorimetry (DSC) or X-ray crystallography is advised, as computational predictions may deviate from empirical data .
Q. What synthetic routes are commonly used to prepare this compound?
A typical method involves condensation reactions using pyrazole-4-carbaldehydes as building blocks. For example, hydrazine hydrate in ethanol/acetic acid under reflux can yield pyrazolo-fused heterocycles . Alternatively, coupling reactions with iodinated intermediates (e.g., using DIAD and triphenylphosphine in THF) are effective for introducing substituents . Solvent choice (e.g., DMSO or THF) and catalysts (e.g., triethylamine) significantly impact yield .
Q. How can researchers confirm the structural identity of this compound?
Use a combination of:
- NMR spectroscopy : Analyze , , and 2D spectra to verify the pyrazolo-pyridine core and methyl ester group.
- Mass spectrometry (HRMS) : Confirm molecular weight (177.16 g/mol) and fragmentation patterns.
- X-ray crystallography : Resolve crystal structures using software like SHELXL for unambiguous confirmation .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of halogenated derivatives (e.g., 3-bromo-substituted analogs)?
Low yields in bromination may arise from steric hindrance or competing side reactions. Optimize conditions by:
Q. What strategies are effective for resolving contradictions in crystallographic data for pyrazolo-pyridine derivatives?
Discrepancies between predicted and observed crystal structures can arise from polymorphism or twinning. Mitigate by:
Q. How does the methyl ester group influence the compound’s reactivity in medicinal chemistry applications?
The ester acts as a versatile handle for derivatization:
- Hydrolysis : Convert to carboxylic acid for salt formation (e.g., with CFTR correctors in cystic fibrosis research) .
- Cross-coupling : Use Suzuki-Miyaura reactions with aryl boronic acids to introduce pharmacophores .
- Bioisosteric replacement : Replace with amides or ketones to modulate pharmacokinetic properties .
Q. What computational methods are recommended for studying structure-activity relationships (SAR) of this scaffold?
Combine:
- Docking studies : Simulate binding to targets like PIM1 kinase using PDB structures (e.g., 5V82) .
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO) to predict reactivity.
- MD simulations : Assess stability of protein-ligand complexes over nanosecond timescales .
Methodological Considerations
Q. How can researchers optimize reaction conditions for scaling up synthesis while maintaining purity?
- Solvent selection : Use DMSO for high-temperature reactions but ensure thorough purification (e.g., column chromatography) to remove residuals .
- Catalyst loading : Reduce triethylamine to sub-stoichiometric levels to minimize side products.
- Process analytics : Implement inline FTIR or PAT tools for real-time monitoring .
Q. What analytical techniques are critical for assessing the compound’s stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
